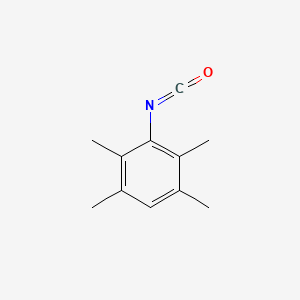
Durene isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H13NO. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1,2,4,5-tetramethylbenzene typically involves the reaction of 1,2,4,5-tetramethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds as follows:
Starting Material: 1,2,4,5-tetramethylbenzene
Reagent: Phosgene (COCl2)
Catalyst: A suitable base such as triethylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 3-isocyanato-1,2,4,5-tetramethylbenzene follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Safety Measures: Due to the use of phosgene, which is highly toxic, stringent safety protocols are followed.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1,2,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
3-Isocyanato-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isocyanato-1,2,4,5-tetramethylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: The parent compound without the isocyanate group.
3-Isocyanato-1,2,4,5-tetramethylbenzene: The compound of interest.
3-Isocyanato-1,2,4,5-trimethylbenzene: A similar compound with one less methyl group.
Uniqueness
3-Isocyanato-1,2,4,5-tetramethylbenzene is unique due to the presence of the isocyanate group, which imparts significant reactivity. This reactivity makes it valuable in various chemical synthesis processes, particularly in the formation of polymers and specialty chemicals .
Properties
CAS No. |
58149-28-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-isocyanato-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3 |
InChI Key |
QSABNASXRYPSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















